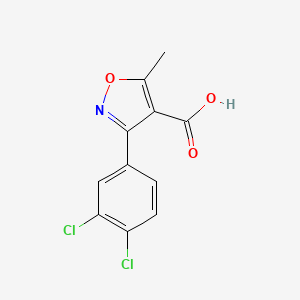

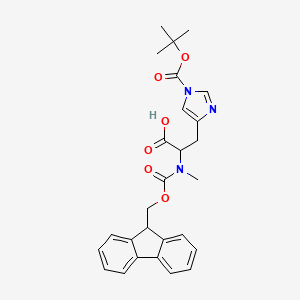

![molecular formula C5H2ClN3S B1460124 7-Chlorothiazolo[4,5-d]pyrimidine CAS No. 1353101-37-7](/img/structure/B1460124.png)

7-Chlorothiazolo[4,5-d]pyrimidine

Vue d'ensemble

Description

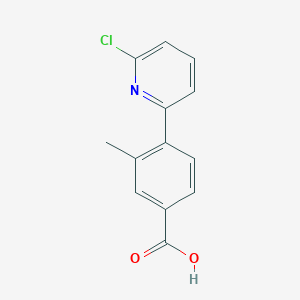

7-Chlorothiazolo[4,5-d]pyrimidine is a chemical compound with the CAS Number: 1353101-37-7 . It has a molecular weight of 171.61 and its molecular formula is C5H2ClN3S . The IUPAC name for this compound is 7-chloro [1,3]thiazolo [4,5-d]pyrimidine .

Molecular Structure Analysis

The InChI code for 7-Chlorothiazolo[4,5-d]pyrimidine is 1S/C5H2ClN3S/c6-4-3-5 (8-1-7-4)9-2-10-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

7-Chlorothiazolo[4,5-d]pyrimidine is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Antimicrobial Applications

7-Chlorothiazolo[4,5-d]pyrimidine derivatives have been explored for their potential as antimicrobial agents. The structural similarity to pyrimidine nucleotides makes them a candidate for interfering with bacterial DNA synthesis . Research has shown that certain modifications to the thiazolopyrimidine structure can enhance antibacterial activity, making it a promising area for developing new antibiotics.

Anticancer Therapeutics

The compound’s utility in cancer treatment is significant due to its ability to inhibit key enzymes involved in cell proliferation. Recent studies have indicated that thiazolopyrimidine derivatives exhibit anticancer activity against various human cancer cell lines, leading to apoptosis by inhibiting CDK enzymes . This suggests a potential for 7-Chlorothiazolo[4,5-d]pyrimidine to serve as a scaffold for developing novel anticancer drugs.

Immunological Treatment

Pyrimidine derivatives, including thiazolopyrimidines, have been identified as having a substantial impact on immunology and immuno-oncology . They can modulate immune responses, which is crucial for treating autoimmune diseases and enhancing the efficacy of cancer immunotherapies.

Neurological Disorders

The versatility of pyrimidine-based drugs extends to the treatment of neurological disorders. Compounds like 7-Chlorothiazolo[4,5-d]pyrimidine are being studied for their potential roles in CNS-active agents, which could lead to new treatments for conditions such as epilepsy, Alzheimer’s disease, and other cognitive impairments .

Chronic Pain Management

Due to their analgesic properties, thiazolopyrimidines are being researched for chronic pain management. Their ability to act on central nervous system receptors offers a pathway for developing new pain relief medications without the addictive properties of opioids .

Diabetes Mellitus

In the field of endocrinology, 7-Chlorothiazolo[4,5-d]pyrimidine derivatives are being investigated for their potential to treat diabetes mellitus. Their role in modulating insulin release and glucose metabolism could lead to innovative therapies for managing blood sugar levels .

Mécanisme D'action

Target of Action

7-Chlorothiazolo[4,5-d]pyrimidine is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, including heat, low pH, and chemical irritants .

Mode of Action

7-Chlorothiazolo[4,5-d]pyrimidine interacts with TRPV1 receptors, inhibiting their activity . This results in the suppression of the release of proinflammatory cytokines from sensory neurons .

Biochemical Pathways

The primary biochemical pathway affected by 7-Chlorothiazolo[4,5-d]pyrimidine is the neuroinflammatory pathway . By inhibiting TRPV1, it suppresses the release of proinflammatory cytokines from sensory neurons, thereby reducing inflammation and pain . Additionally, it has been shown to inhibit the activity of carbonic anhydrase II , which converts carbon dioxide into bicarbonate ions in order to maintain pH homeostasis .

Result of Action

The molecular and cellular effects of 7-Chlorothiazolo[4,5-d]pyrimidine’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of TRPV1 receptors and suppressing the release of proinflammatory cytokines from sensory neurons, it helps to alleviate pain caused by inflammation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

7-chloro-[1,3]thiazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDFORGLTJFFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301006 | |

| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorothiazolo[4,5-d]pyrimidine | |

CAS RN |

1353101-37-7 | |

| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorothiazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

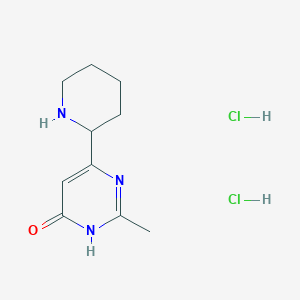

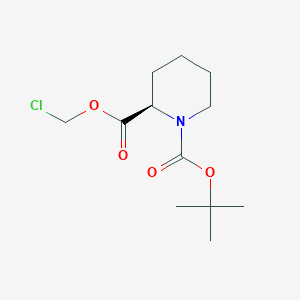

![4-(2-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460049.png)

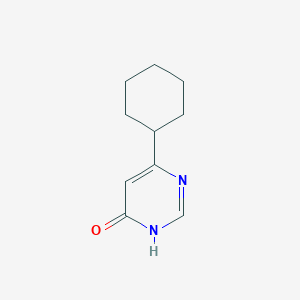

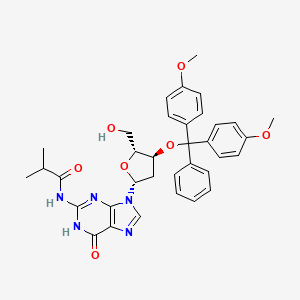

![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)

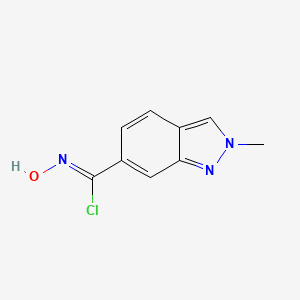

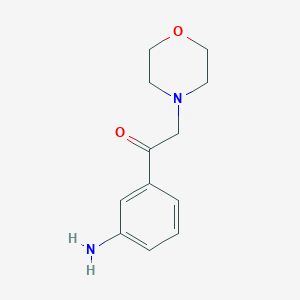

![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)